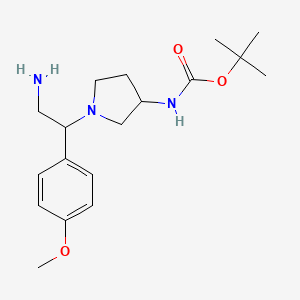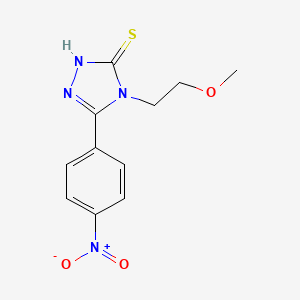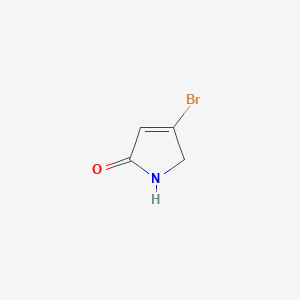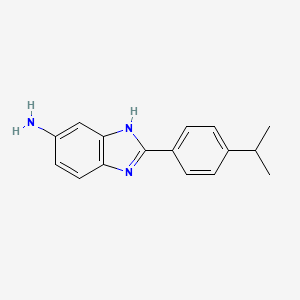
1-(4,6-Dimethylpyrimidin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-Dimethylpyrimidin-2-yl)guanidine is a chemical compound with the molecular formula C8H12N4 It is a derivative of guanidine, featuring a pyrimidine ring substituted with two methyl groups at positions 4 and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4,6-Dimethylpyrimidin-2-yl)guanidine can be synthesized through the reaction of 4,6-dimethylpyrimidine-2-ylcyanamide with arylamines or arylbiguanides. The reaction typically involves the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Another method involves the cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromoacetophenone or ethyl bromoacetate, leading to the formation of derivatives such as 1,4-diphenyl-1H-imidazole-2-amine and 2-amino-1-phenylimidazolidin-4-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,6-Dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including cyclization, substitution, and condensation reactions.
Common Reagents and Conditions
Substitution: It can participate in nucleophilic substitution reactions due to the presence of reactive nitrogen atoms in the guanidine moiety.
Condensation: The compound can also undergo condensation reactions with aldehydes and ketones to form Schiff bases.
Major Products Formed
Imidazole Derivatives: Cyclization with α-bromoacetophenone yields 1,4-diphenyl-1H-imidazole-2-amine.
Imidazolidine Derivatives: Cyclization with ethyl bromoacetate yields 2-amino-1-phenylimidazolidin-4-one.
Applications De Recherche Scientifique
1-(4,6-Dimethylpyrimidin-2-yl)guanidine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds, including imidazole and imidazolidine derivatives.
Medicinal Chemistry: The compound and its derivatives have potential antiviral and anticancer activities, making them of interest in drug discovery and development.
Biological Studies: It is used in studies involving the interaction of guanidine derivatives with biological targets, such as DNA and proteins.
Mécanisme D'action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine involves its interaction with nucleophilic sites in biological molecules. The guanidine moiety can form hydrogen bonds and electrostatic interactions with negatively charged groups in proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of nucleic acid functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoimidazole: A structural analog with antiviral and anticancer activities.
2-Iminoimidazolidine: Another analog with similar biological activities.
4,6-Dimethylpyrimidine: The parent compound without the guanidine moiety.
Uniqueness
1-(4,6-Dimethylpyrimidin-2-yl)guanidine is unique due to the presence of both the pyrimidine ring and the guanidine moiety, which confer distinct chemical reactivity and biological activity. Its ability to form stable derivatives through cyclization reactions further enhances its versatility in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
94828-49-6 |
|---|---|
Formule moléculaire |
C7H11N5 |
Poids moléculaire |
165.20 g/mol |
Nom IUPAC |
2-(4,6-dimethylpyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C7H11N5/c1-4-3-5(2)11-7(10-4)12-6(8)9/h3H,1-2H3,(H4,8,9,10,11,12) |
Clé InChI |
CUSNPMCDQADZTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N=C(N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid](/img/structure/B11763241.png)

![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride](/img/structure/B11763244.png)
![5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B11763245.png)




![4,5-Dihydro-6H-cyclopenta[b]furan-6-one](/img/structure/B11763265.png)
![5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole](/img/structure/B11763274.png)
![O-[(1-methylsulfonylpiperidin-4-yl)methyl]hydroxylamine](/img/structure/B11763275.png)



